N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21-24-19-12-5-4-11-18(19)22(26)27-21/h1-12,14H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYNSVIDCOTBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360392 | |
| Record name | STK156459 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-15-1 | |
| Record name | STK156459 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoxazinone, which is then coupled with a phenylacetamide derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazinone oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity: The target compound’s benzoxazinone core differentiates it from benzothiazole (–5), phthalazinone (), and aminothiazole () analogs.
- Substituent Effects : Fluorinated groups (e.g., trifluoromethyl in –5) enhance metabolic stability and lipophilicity, whereas benzyloxy or chlorobenzyl groups () may influence steric bulk and solubility .
Key Observations :
- Yields : The target compound’s synthetic efficiency is unclear, but analogs like 3g (70% yield) and 12g (79%) suggest moderate-to-high efficiency under optimized conditions . Fluorinated benzothiazoles (e.g., 19% yield for compound 13) face challenges due to steric/electronic effects .
- Melting Points: Higher melting points (e.g., 246–247°C for 3i, ) correlate with increased aromaticity or crystallinity, which the target compound may share due to its planar benzoxazinone core .
Biological Activity
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.31 g/mol. Its structure features a benzoxazine ring, which is associated with various biological activities, including anti-cancer and anti-inflammatory properties.
1. Cytotoxicity
Studies have shown that compounds related to benzoxazines exhibit cytotoxic effects on various cancer cell lines. For instance, structure-activity relationship (SAR) studies have indicated that certain benzoxazinones demonstrate significant cytotoxicity against P388 leukemia cells with an ID50 value around 9.9 µM . This suggests that the benzoxazine moiety may enhance the cytotoxic potential of the compound.
2. Anti-inflammatory Properties
Research indicates that derivatives of benzoxazine compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For example, some derivatives have been shown to have IC50 values lower than that of standard anti-inflammatory drugs like celecoxib . This suggests that this compound could potentially serve as an anti-inflammatory agent.
The mechanism through which benzoxazine derivatives exert their biological effects often involves modulation of cell cycle dynamics and apoptosis pathways. The alteration in cell cycle distribution observed in studies indicates that these compounds may induce cell cycle arrest in cancer cells, contributing to their cytotoxic effects .
Case Study: Cytotoxic Effects on Cancer Cells
A study investigating the effects of various benzoxazinones on P388 cells found that this compound exhibited significant cytotoxicity. The results indicated that treatment with this compound led to increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anti-cancer therapeutic .
Case Study: Anti-inflammatory Activity
Another research study focused on the anti-inflammatory properties of similar benzoxazine derivatives demonstrated that these compounds could significantly reduce inflammation in animal models. The study utilized both the writhing test and hot plate test to assess analgesic activity, revealing promising results for compounds structurally related to this compound .
Data Summary
Q & A
Q. What are the standard synthetic routes for N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenylacetamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like benzoxazinone and phenylacetamide derivatives. Key steps include intramolecular cyclization and coupling reactions under reflux conditions. For example, refluxing intermediates with aniline derivatives in solvents like methanol or dichloromethane, followed by purification via recrystallization, yields the final compound . Reaction monitoring using thin-layer chromatography (TLC) and structural confirmation via NMR spectroscopy are critical .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify proton and carbon environments, ensuring correct substitution patterns (e.g., benzoxazinone ring formation) .
- Infrared Spectroscopy (IR): Confirms functional groups like carbonyl (C=O) and amide (N-H) bonds .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for pharmacological studies) .
Q. What are the key parameters affecting synthesis yield and purity?
Yield optimization depends on:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .
- Temperature control: Reflux conditions (e.g., 100°C for 4 hours) improve intermediate coupling efficiency .
- Reaction time: Over-reduction or side reactions (e.g., hydrolysis) can occur if timing is not strictly monitored .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or yields across studies?
Variations in melting points (e.g., 58–138°C in similar analogs) may arise from differences in crystallization solvents or polymorphic forms . To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Standardize recrystallization protocols (e.g., methanol vs. ethanol) to ensure reproducibility .
- Use HPLC-MS to detect impurities affecting thermal properties .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize biological activity?
SAR analysis involves synthesizing analogs with modifications to:
- Benzoxazinone ring: Introduce electron-withdrawing groups (e.g., Cl, F) to enhance receptor binding .
- Phenylacetamide moiety: Vary substituents (e.g., methoxy, methyl) to assess steric and electronic effects on target interactions . Biological assays (e.g., enzyme inhibition or cell viability tests) should be paired with computational docking studies to correlate structural features with activity .
Q. What mechanistic insights exist for the compound’s intramolecular cyclization during synthesis?
Cyclization likely proceeds via nucleophilic attack of the amide nitrogen on the adjacent carbonyl group, forming the benzoxazinone ring. Evidence from IR and NMR data supports intermediate enol tautomer stabilization under acidic conditions . Kinetic studies using variable-temperature NMR can elucidate transition states and rate-determining steps .
Methodological Guidance for Data Interpretation
Q. How should researchers address contradictory biological activity data in related analogs?
Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardizing bioassay protocols (e.g., fixed incubation times, controls).
- Cross-validating results with orthogonal assays (e.g., in vitro vs. ex vivo models) .
- Reporting purity thresholds (e.g., ≥98% for IC50 determinations) .
Q. What advanced techniques are recommended for studying metabolic stability?
- LC-MS/MS: Quantifies metabolite formation in hepatic microsomal assays.
- Stable isotope labeling: Tracks degradation pathways of the benzoxazinone core .
- CYP450 inhibition assays: Identifies enzyme interactions affecting pharmacokinetics .
Tables for Comparative Analysis
Table 1: Representative Synthetic Yields and Conditions
| Intermediate | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzoxazinone precursor | DMF | 100 | 70 | |
| Phenylacetamide coupling | Methanol | 60 | 39–58 |
Table 2: Structural Modifications and Biological Activity Trends
| Analog Modification | Biological Activity (IC50) | Key SAR Insight |
|---|---|---|
| 4-Fluoro substitution | 12 µM (EGFR inhibition) | Enhanced target affinity due to electronegativity |
| Methylation at C3 | Inactive | Steric hindrance disrupts binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
